N-[3-(aminomethyl)phenyl]-3-(morpholin-4-yl)propanamide
Overview
Description
N-[3-(aminomethyl)phenyl]-3-(morpholin-4-yl)propanamide is a chemical compound with the molecular formula C14H21N3O2 and a molecular weight of 263.34 g/mol . This compound is primarily used in proteomics research and is known for its unique structural properties, which include an aminomethyl group attached to a phenyl ring and a morpholinyl group attached to a propanamide chain .
Preparation Methods
The synthesis of N-[3-(aminomethyl)phenyl]-3-(morpholin-4-yl)propanamide involves several steps. One common synthetic route includes the reaction of 3-(aminomethyl)phenylamine with 3-(morpholin-4-yl)propanoic acid under specific reaction conditions . The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N-[3-(aminomethyl)phenyl]-3-(morpholin-4-yl)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the amide group to an amine.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .
Scientific Research Applications
N-[3-(aminomethyl)phenyl]-3-(morpholin-4-yl)propanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-(aminomethyl)phenyl]-3-(morpholin-4-yl)propanamide involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with target proteins, while the morpholinyl group can enhance the compound’s solubility and stability . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
N-[3-(aminomethyl)phenyl]-3-(morpholin-4-yl)propanamide can be compared with similar compounds such as:
N-[3-(aminomethyl)phenyl]-N,N-dimethylamine: This compound has a similar aminomethyl group but lacks the morpholinyl group, which may affect its solubility and stability.
3-(aminomethyl)phenylamine: This simpler compound lacks the propanamide and morpholinyl groups, making it less versatile in certain applications.
The uniqueness of this compound lies in its combination of functional groups, which provide a balance of reactivity, solubility, and stability, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
N-[3-(aminomethyl)phenyl]-3-morpholin-4-ylpropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c15-11-12-2-1-3-13(10-12)16-14(18)4-5-17-6-8-19-9-7-17/h1-3,10H,4-9,11,15H2,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSBQKZCGILRMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC(=O)NC2=CC=CC(=C2)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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